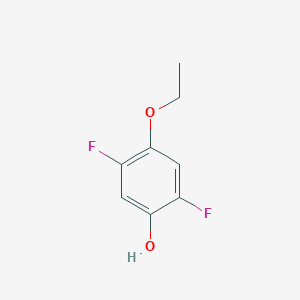

4-Ethoxy-2,5-difluorophenol

Description

Significance of Fluorinated Phenols in Chemical Research

The introduction of fluorine into organic molecules, particularly phenols, has a profound impact on their chemical, physical, and biological properties. numberanalytics.com Fluorine is the most electronegative element, and its presence in a molecule can significantly alter acidity, metabolic stability, lipophilicity, and binding affinity. numberanalytics.comnih.govtandfonline.com In medicinal chemistry, for example, the substitution of hydrogen with fluorine is a common strategy to enhance the efficacy and pharmacokinetic profile of drug candidates. tandfonline.comacs.org Approximately 20% of commercial pharmaceuticals contain fluorine. acs.org The strong carbon-fluorine bond contributes to increased thermal and metabolic stability, making fluorinated compounds more robust. tandfonline.comresearchgate.net

Fluorinated phenols are particularly important as they serve as versatile precursors in the synthesis of a wide range of biologically active compounds and advanced materials. researchgate.nethokudai.ac.jp The hydroxyl group of the phenol (B47542) provides a reactive handle for further chemical transformations, while the fluorine atoms fine-tune the molecule's properties. This combination allows for the development of everything from pharmaceuticals and agrochemicals to high-performance polymers and liquid crystals. numberanalytics.comresearchgate.netnumberanalytics.com Research has shown that fluorinated phenols can be used to create composites with enhanced thermal stability and hydrophobicity. researchgate.net

Overview of Aromatic Ethers and their Role in Synthetic Chemistry

Aromatic ethers are a class of organic compounds characterized by an oxygen atom connected to an aromatic ring and an alkyl or another aryl group (Ar-O-R'). libretexts.orguomus.edu.iq This structural feature confers considerable stability, making them useful as intermediates in multi-step syntheses. numberanalytics.comsolubilityofthings.com They are widely found in pharmaceuticals, agrochemicals, and materials science. numberanalytics.com

In synthetic chemistry, aromatic ethers are valuable building blocks. numberanalytics.com Their stability under many reaction conditions allows chemists to perform modifications on other parts of the molecule without affecting the ether linkage. uomus.edu.iq Furthermore, the ether group can influence the reactivity of the aromatic ring. It is an activating group and directs incoming electrophiles to the ortho and para positions during electrophilic aromatic substitution reactions. numberanalytics.com Common methods for synthesizing aromatic ethers include the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide, and the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide. numberanalytics.comnumberanalytics.com

Structural Features and Electronic Environment of 4-Ethoxy-2,5-difluorophenol

The molecular structure of this compound consists of a benzene (B151609) ring substituted with four different groups: a hydroxyl group (-OH), an ethoxy group (-OC2H5), and two fluorine atoms (-F).

The electronic environment of the aromatic ring is complex, governed by the interplay of the electronic effects of these substituents.

Hydroxyl (-OH) and Ethoxy (-OC2H5) Groups: Both are strong activating groups that donate electron density to the aromatic ring through resonance (mesomeric effect). The oxygen atom's lone pairs are delocalized into the π-system of the ring.

Fluorine (-F) Atoms: Fluorine is the most electronegative element and thus exerts a powerful electron-withdrawing inductive effect, pulling electron density away from the ring through the sigma bond. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 612092-32-7 bldpharm.com |

| Molecular Formula | C8H8F2O2 bldpharm.comsynquestlabs.com |

| Molecular Weight | 174.15 g/mol bldpharm.com |

| Appearance | Solid |

| Related Categories | Fluorinated Building Blocks, Benzene Compounds, Ethers bldpharm.com |

Historical Context of Related Difluorophenol Synthesis

The synthesis of fluorinated aromatic compounds dates back to the early 20th century. numberanalytics.com Early methods were often challenging due to the high reactivity of fluorinating agents and the lack of selective methods. numberanalytics.com The development of organofluorine chemistry has since produced a variety of more efficient techniques.

Key historical and modern methods for synthesizing fluorinated aromatics and phenols include:

Balz-Schiemann Reaction: A classic method that involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) to introduce a fluorine atom onto an aromatic ring. numberanalytics.com

Nucleophilic Aromatic Substitution (SAr): This method involves substituting a leaving group (like nitro or a halogen) on an activated aromatic ring with a fluoride (B91410) ion. This is a common industrial process for preparing aromatic fluorides. numberanalytics.comresearchgate.net

Electrophilic Fluorination: This involves the direct fluorination of aromatic rings using modern electrophilic fluorinating agents like Selectfluor. numberanalytics.com

Organometallic Intermediates: The use of organometallic reagents, such as Grignard or organolithium compounds, allows for the regioselective introduction of functional groups. For instance, 3,5-difluorophenol (B1294556) can be synthesized from 3,5-difluorobromobenzene by forming a boronic acid intermediate, which is then oxidized to the phenol. thieme-connect.com

From Polysubstituted Aromatics: Another strategy involves starting with a more fluorinated compound and selectively replacing a fluorine atom. For example, 3,5-difluorophenol can be prepared from 1,3,5-trifluorobenzene (B1201519) by reaction with acetohydroxamic acid under basic conditions.

The synthesis of specifically substituted difluorophenols like this compound often requires multi-step sequences that carefully control the introduction of each functional group to achieve the desired substitution pattern.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-2,5-difluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-2-12-8-4-5(9)7(11)3-6(8)10/h3-4,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWDRPSHBBFMSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)F)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619946 | |

| Record name | 4-Ethoxy-2,5-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612092-32-7 | |

| Record name | 4-Ethoxy-2,5-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Ethoxy 2,5 Difluorophenol

Established Synthetic Routes to 4-Ethoxy-2,5-difluorophenol

Established methods for the synthesis of this compound primarily rely on two effective strategies: the functionalization of a pre-existing ethoxy-difluorobenzene structure via a Grignard reagent intermediate and the direct ethoxylation of a difluorophenol precursor.

Grignard Reagent-Mediated Approaches

The use of Grignard reagents provides a powerful and versatile method for introducing a hydroxyl group onto an aromatic ring. google.com This multi-step approach begins with a halogenated precursor, which is converted into a highly reactive organomagnesium compound that can then be transformed into the desired phenol (B47542).

A common and reliable pathway that utilizes a Grignard reagent involves the formation of a boronic acid intermediate, which is subsequently oxidized to yield the phenol. While specific literature detailing this exact sequence for this compound is not widespread, the commercial availability of the key intermediate, (4-Ethoxy-2,5-difluorophenyl)boronic acid, strongly indicates the viability and application of this route. bldpharm.com

The general sequence is as follows:

Grignard Reagent Formation: The synthesis begins with a suitable halogenated precursor, typically 1-bromo-4-ethoxy-2,5-difluorobenzene. This compound is reacted with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent: 4-Ethoxy-2,5-difluorophenylmagnesium bromide. google.com

Boronation: The freshly prepared Grignard reagent is then reacted with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, at low temperatures. The nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom, forming a boronate ester intermediate.

Hydrolysis: Acidic workup of the boronate ester hydrolyzes it to the corresponding (4-Ethoxy-2,5-difluorophenyl)boronic acid.

Oxidative Hydrolysis: The final step involves the oxidation of the boronic acid. Treatment with an oxidizing agent, most commonly hydrogen peroxide (H₂O₂) in a basic solution, replaces the boronic acid group with a hydroxyl group, yielding the target compound, this compound. google.com

The success of the Grignard-mediated synthesis hinges on careful control of reaction conditions to maximize yield and minimize side reactions. Based on established protocols for similar fluorinated phenols, several parameters are critical for optimization. google.com

Key optimization factors include maintaining anhydrous conditions to prevent quenching the highly basic Grignard reagent and precise temperature control during each step to manage the exothermic nature of the reactions and ensure selectivity.

Table 1: Illustrative Optimization Parameters for Grignard-Boronation Sequence Note: The specific values are based on established procedures for the closely related isomer, 4-ethoxy-2,3-difluorophenol (B141254), and serve as a representative guide. google.com

| Step | Parameter | Condition/Reagent | Purpose/Observation |

|---|---|---|---|

| Grignard Formation | Initiator | Iodine (catalytic) | Activates the magnesium surface to initiate the reaction. google.com |

| Solvent | Tetrahydrofuran (THF), anhydrous | Solubilizes the Grignard reagent and must be dry to prevent decomposition. google.com | |

| Temperature | 30 - 40°C (Insulation) | Controlled temperature ensures a steady reaction rate without side product formation. google.com | |

| Boronation | Boron Source | Trimethyl borate | Reacts with the Grignard reagent to form the boronate ester. google.com |

| Temperature | -40 to -20°C | Low temperature is crucial to prevent multiple additions of the Grignard reagent to the boron center. google.com | |

| Oxidation | Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | Converts the C-B bond to a C-O bond to form the final phenol product. google.com |

Boronation and Oxidative Hydrolysis Sequences

One-Pot Synthesis Techniques

To improve efficiency, reduce waste, and simplify operations, the Grignard-boronation-oxidation sequence can be performed as a one-pot synthesis. researchgate.netnih.gov This approach avoids the isolation and purification of intermediates, making it highly attractive for industrial production. nih.gov In such a procedure, all reagents are added sequentially to a single reaction vessel. google.comnih.gov

A patent for the synthesis of the related isomer 4-ethoxy-2,3-difluorophenol details a one-pot method where 4-ethoxy-2,3-difluorobromobenzene is converted to the Grignard reagent, which is then reacted with trimethyl borate. google.com After hydrolysis to the boronic acid, hydrogen peroxide is added to the same vessel to oxidize it to the final phenol product. google.com This streamlined process offers high yield and purity, easy solvent recovery, and mild reaction conditions, making it a safe and operable method for large-scale synthesis. google.com A similar one-pot strategy is highly applicable to the synthesis of the 4-ethoxy-2,5-difluoro isomer.

Ethoxylation of Difluorophenol Precursors

An alternative and more direct synthetic route is the ethoxylation of 2,5-difluorophenol (B1295083). This method involves the formation of an ether linkage and is a classic example of the Williamson ether synthesis. wikipedia.orgfrancis-press.com

The reaction proceeds by first deprotonating 2,5-difluorophenol with a suitable base to form a more nucleophilic phenoxide ion. This ion then attacks an ethylating agent, such as ethyl bromide or ethyl iodide, in a bimolecular nucleophilic substitution (Sₙ2) reaction to form the desired this compound. wikipedia.org The choice of reagents and conditions can be tailored to optimize the reaction.

Table 2: Typical Reagents and Conditions for Williamson Ether Synthesis of this compound

| Component | Example Reagents | Typical Solvents | General Conditions |

|---|---|---|---|

| Precursor | 2,5-Difluorophenol | Polar aprotic solvents like DMF, DMSO, or acetone | Reaction is often heated to increase rate, but temperature is controlled to prevent side reactions. numberanalytics.com |

| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH), Sodium hydroxide (B78521) (NaOH) | ||

| Ethylating Agent | Ethyl bromide (CH₃CH₂Br), Ethyl iodide (CH₃CH₂I), Diethyl sulfate (B86663) ((CH₃CH₂)₂SO₄) |

Novel Synthetic Approaches and Innovations

While the established routes described are robust and widely applicable, the field of organic synthesis continually seeks innovation. For the synthesis of this compound, novel approaches could focus on improving the efficiency, safety, and environmental impact of existing methods. Potential areas for innovation include the development of new catalytic systems that can operate under milder conditions or the application of continuous flow chemistry to enhance control and scalability. However, specific literature detailing fundamentally new or innovative synthetic pathways developed exclusively for this compound is not prominent at this time, with current production appearing to rely on the well-established methodologies outlined above.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.

| Green Chemistry Principle | Application in this compound Synthesis |

| 1. Prevention | Design the synthesis to prevent waste generation rather than treating it after the fact. Optimizing reaction yield and selectivity is key. |

| 2. Atom Economy | The Williamson ether synthesis route from 2,5-difluorohydroquinone has a potentially high atom economy if side reactions are minimized. |

| 3. Less Hazardous Syntheses | Select less toxic reagents and solvents. For instance, replacing highly toxic ethylating agents with greener alternatives like diethyl carbonate. |

| 4. Designing Safer Chemicals | The product itself is designed for a specific function; this principle focuses more on ensuring its end-of-life degradation. |

| 5. Safer Solvents & Auxiliaries | Avoid using hazardous solvents like Dimethylformamide (DMF). Consider greener solvents such as ionic liquids or even solvent-free conditions. organic-chemistry.org |

| 6. Design for Energy Efficiency | Employ energy-efficient methods like microwave-assisted synthesis or continuous flow processing to reduce reaction times and energy input compared to conventional batch heating. numberanalytics.commdpi.com |

| 7. Use of Renewable Feedstocks | While challenging for fluorinated aromatics, research could explore bio-based sources for the ethyl group (e.g., bio-ethanol). |

| 8. Reduce Derivatives | The proposed Williamson ether synthesis avoids unnecessary protection/deprotection steps for the hydroxyl groups, adhering to this principle. |

| 9. Catalysis | Utilize catalytic reagents over stoichiometric ones. Phase-transfer catalysts can significantly enhance reaction rates and efficiency. nih.gov |

| 10. Design for Degradation | Design the molecule to break down into benign substances after its use, a key consideration for materials like liquid crystals. |

| 11. Real-time Analysis | Implement in-situ process analytical technology (PAT) to monitor reaction progress, preventing runaway reactions and byproduct formation. |

| 12. Inherently Safer Chemistry | Choose reagents and conditions that minimize the potential for chemical accidents, such as explosions or fires. |

Catalyst Development for Enhanced Synthesis Efficiency

Catalysis is a cornerstone for improving the efficiency and sustainability of chemical synthesis. For the proposed Williamson ether synthesis of this compound, which often involves a two-phase (solid-liquid or liquid-liquid) system, catalyst development is critical.

Phase-Transfer Catalysts (PTCs): These are particularly effective for this type of reaction. PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers, facilitate the transfer of the phenoxide anion from the aqueous or solid phase into the organic phase where the ethylating agent resides. This overcomes the immiscibility of the reactants, leading to:

Faster reaction rates.

Milder reaction conditions (lower temperatures).

Reduced need for harsh, high-boiling point solvents.

Increased product yields.

Heterogeneous Catalysts: The development of solid-supported catalysts offers significant advantages for industrial processes. For etherification reactions, catalysts such as alumina-supported metal salts have been shown to be effective. nih.gov These catalysts are easily separated from the reaction mixture by simple filtration, which simplifies product purification and allows for catalyst recycling, thereby reducing waste and operational costs.

| Parameter | Uncatalyzed Reaction (Hypothetical) | Catalyzed Reaction (PTC) |

| Reaction Temperature | High (e.g., >100 °C) | Moderate (e.g., 50-80 °C) |

| Reaction Time | Long (e.g., 12-24 hours) | Short (e.g., 2-6 hours) |

| Solvent Requirement | High-boiling, polar aprotic (e.g., DMF) | Wider range, including less hazardous options |

| Yield | Moderate, with potential for side products | High, with improved selectivity |

| Process Complexity | More complex workup | Simpler workup, easier catalyst removal |

Industrial Production Considerations and Scalability Studies

The industrial production of specialty chemicals like this compound, which are often produced in smaller quantities than bulk chemicals, requires careful consideration of scalability. Many fluorinated compounds serve as crucial intermediates for high-value products like liquid crystals, making their efficient synthesis a key industrial goal. researchgate.netgoogle.comdoi.org

Key considerations for scaling up production include:

Cost and Availability of Raw Materials: The price and supply chain stability of 2,5-difluorohydroquinone are primary economic drivers.

Process Safety: Handling of potentially toxic ethylating agents and managing reaction exotherms are critical safety concerns in large-scale reactors.

Reactor Design: Traditional large batch reactors may suffer from poor heat and mass transfer, leading to lower yields and more byproducts.

Modern approaches such as Process Intensification (PI) are being increasingly adopted for specialty chemical manufacturing. numberanalytics.comfraunhofer.de PI focuses on developing innovative equipment and techniques to dramatically improve manufacturing efficiency. One such approach is Modular Chemical Process Intensification (MCPI) , which uses automated, continuous flow processes in small, modular plants. This strategy offers significant reductions in capital and operational expenditures compared to conventional large-scale batch plants. osti.gov

Process Simplification and Waste Minimization

Process simplification is directly linked to waste minimization and is a core objective of green industrial chemistry. For this compound, moving from a multi-step batch process to a streamlined, continuous one offers substantial benefits.

Continuous Flow Synthesis: Utilizing microreactors or other continuous flow systems can drastically simplify the production process. mdpi.com In a flow setup, reagents are continuously pumped and mixed, reacting as they travel through a tube or channel. This technology provides superior control over reaction parameters like temperature and mixing, leading to higher yields and selectivity. A study on a related liquid crystal intermediate demonstrated that using a microreactor shortened reaction time by over 70% and increased yield by 10% compared to a conventional stirred-tank reactor. doi.org

One-Pot Synthesis: As demonstrated for the related 2,3-difluoro isomer, combining multiple reaction steps into a single reactor without isolating intermediates (a "one-pot" method) can significantly simplify operations. google.com This reduces the use of solvents for extraction and purification, minimizes material losses, and saves time and energy.

Waste Quantification and Reduction: Metrics like the E-Factor (mass of waste / mass of product) and Process Mass Intensity (PMI) (total mass input / mass of product) are used to benchmark the environmental impact of a process. The goal is to design a synthetic route with the lowest possible E-Factor and PMI.

| Feature | Traditional Batch Process | Simplified Continuous Flow Process |

| Unit Operations | Multiple (Charging, Heating, Reacting, Cooling, Separation, Purification) | Integrated into a single, continuous system |

| Process Time | Long (hours to days) | Short (minutes to hours) |

| Heat & Mass Transfer | Poor and non-uniform | Excellent and highly controlled |

| Safety | Higher risk due to large volumes of hazardous materials | Inherently safer due to small reaction volumes |

| Waste Generation (PMI) | High | Significantly Lower |

| Scalability | Difficult, requires complete redesign | Easy, by adding more modular units ("scaling out") |

By integrating these advanced chemical engineering principles, the production of this compound can be optimized to be more cost-effective, safer, and environmentally sustainable.

Mechanistic Investigations of Reactions Involving 4 Ethoxy 2,5 Difluorophenol

Reaction Pathways and Intermediate Species

The reaction pathways of 4-Ethoxy-2,5-difluorophenol are dictated by the nature of the attacking species. In nucleophilic aromatic substitution (SNAr), the electron-withdrawing fluorine atoms facilitate the attack of nucleophiles, proceeding through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubmasterorganicchemistry.com Conversely, in electrophilic aromatic substitution (EAS), the electron-donating hydroxyl and ethoxy groups control the regioselectivity, with the reaction proceeding via a positively charged carbocation intermediate, often called a sigma complex or arenium ion. Radical reactions are also possible, typically initiated by the abstraction of the hydrogen atom from the phenolic hydroxyl group to form a stabilized phenoxy radical. sci-hub.seresearchgate.net

Nucleophilic Substitution Reactions of this compound

Aromatic rings bearing electron-withdrawing groups, such as fluorine, are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org For polyfluoroarenes, these reactions can provide a metal-free route to substituted aromatic compounds. mdpi.com In this compound, the fluorine atoms activate the ring for nucleophilic attack. The reaction proceeds via an addition-elimination mechanism where a nucleophile attacks a carbon atom bearing a leaving group (in this case, fluoride), forming a Meisenheimer intermediate. pressbooks.pubmasterorganicchemistry.com The subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring. Strong nucleophiles like amines or alkoxides can displace one of the fluorine atoms. mdpi.comnist.gov

Influence of Fluorine and Ethoxy Substituents on Reactivity

The reactivity of this compound in SNAr reactions is a result of the competing electronic effects of its substituents.

Fluorine Atoms (-F): As highly electronegative atoms, fluorine substituents exert a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to attack by nucleophiles. nist.gov The presence of multiple fluorine atoms enhances this activation. mdpi.com

Hydroxyl Group (-OH): Similar to the ethoxy group, the hydroxyl group is strongly electron-donating via resonance (+R). In basic media, it deprotonates to form a highly activating phenoxide ion (-O⁻).

The combined effect is an electron-poor aromatic ring, primed for nucleophilic substitution. The fluorine atoms are the most likely leaving groups. The presence of electron-withdrawing groups at the ortho or para positions relative to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance, which accelerates the reaction. pressbooks.pubmasterorganicchemistry.com In this compound, the fluorine at C-5 is para to the ethoxy group and ortho to the other fluorine, while the fluorine at C-2 is ortho to the hydroxyl group. This positioning facilitates the stabilization required for the SNAr mechanism.

Table 1: Electronic Effects of Substituents on the Aromatic Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on SNAr |

| Fluorine (-F) | Strongly Withdrawing (-I) | Weakly Donating (+R) | Activating |

| Ethoxy (-OC₂H₅) | Withdrawing (-I) | Strongly Donating (+R) | Deactivating |

| Hydroxyl (-OH) | Withdrawing (-I) | Strongly Donating (+R) | Deactivating |

Electrophilic Aromatic Substitution Studies

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) is directed by the activating, electron-donating groups on the ring. libretexts.org The hydroxyl and ethoxy groups are powerful activating, ortho-, para-directing substituents. libretexts.orgucalgary.ca While the fluorine atoms are deactivating, they also direct incoming electrophiles to their ortho and para positions.

In this compound, the directing effects of the potent -OH and -OCH2CH3 groups dominate. Substitution is expected to occur at the positions ortho or para to these groups. The available positions are C-3 (ortho to -OCH2CH3 and -F) and C-6 (ortho to -OH and -F). The strong activation provided by the hydroxyl and ethoxy groups often allows for milder reaction conditions compared to unsubstituted benzene (B151609). ucalgary.ca Common EAS reactions include halogenation, nitration, and sulfonation. umb.edu For example, fluorination of other substituted phenols with electrophilic fluorinating agents has been shown to yield ortho-fluorinated products. researchgate.net

Oxidation and Reduction Reactions of the Phenolic Moiety

The phenolic moiety is susceptible to oxidation. Phenols can be oxidized to quinones; for instance, using reagents like Fremy's salt, (KSO₃)₂NO, a phenol (B47542) can be converted to a 2,5-cyclohexadiene-1,4-dione. libretexts.org The oxidation of phenols can proceed through different mechanisms depending on the substituents and the oxidant. For phenols with electron-donating groups, a hydrogen atom transfer (HAT) or concerted proton/electron transfer (CPET) mechanism is often involved. rsc.orgrsc.orgnih.gov For those with electron-withdrawing groups, a stepwise proton transfer followed by electron transfer (PTET) may occur. rsc.orgrsc.orgnih.gov Given the mixed nature of the substituents on this compound, the specific pathway would depend on the reaction conditions.

Reduction of the aromatic ring is less common and typically requires more forceful conditions, such as catalytic hydrogenation at high pressure and temperature.

Radical Reactions and Mechanistic Insights

Phenols can participate in radical reactions, often by acting as radical scavengers. The hydrogen atom of the hydroxyl group can be abstracted to form a relatively stable phenoxy radical. researchgate.net This process is central to the antioxidant activity of many phenolic compounds. Studies on substituted phenols suggest that their biological interactions can sometimes be indicative of a radical-mediated process. sci-hub.se

The phenoxy radical derived from this compound could then react with other radical species. For example, the reaction of phenoxy radicals with nitrogen dioxide (NO₂) is a key step in the nitration of phenols in certain environments. researchgate.net Additionally, upon light absorption, phenolate (B1203915) anions can become potent reductants in their excited state, capable of initiating single-electron-transfer (SET) processes to generate radicals from various precursors. acs.org

Derivatization Reactions for Functional Group Transformation

The functional groups of this compound, particularly the hydroxyl group, can be readily transformed through derivatization reactions. These reactions are often used to alter the molecule's properties for analysis or to prepare it for subsequent synthetic steps.

A primary reaction is the conversion of the phenolic hydroxyl group into an ether or an ester.

Etherification: The Williamson ether synthesis, which involves reacting the corresponding phenoxide (formed by treating the phenol with a base like sodium hydroxide) with an alkyl halide, is a common method. umb.edu

Esterification: Phenols can be acylated using acid chlorides or anhydrides to form esters. umb.edu

Silylation: For analytical purposes, such as gas chromatography (GC), the active hydrogen of the hydroxyl group can be replaced with a trimethylsilyl (B98337) (TMS) group. This is typically achieved using silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This derivatization increases the volatility and thermal stability of the analyte.

Table 2: Common Derivatization Reactions for the Phenolic -OH Group

| Reaction Type | Reagent(s) | Functional Group Formed |

| Etherification | Base (e.g., NaOH), Alkyl Halide (R-X) | Ether (-OR) |

| Esterification | Acid Chloride (RCOCl) or Anhydride (B1165640) ((RCO)₂O) | Ester (-OCOR) |

| Silylation | BSTFA, TMCS | Silyl Ether (-OSi(CH₃)₃) |

Analytical Derivatization Strategies

Derivatization is a common technique in analytical chemistry used to modify an analyte to enhance its detectability, improve its chromatographic behavior, or enable its analysis by a specific instrument. For phenolic compounds, derivatization is often employed to increase volatility for gas chromatography (GC) or to introduce a chromophore or fluorophore for UV-Vis or fluorescence detection in high-performance liquid chromatography (HPLC).

Common derivatization reactions for phenols include:

Silylation: Reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form more volatile trimethylsilyl ethers.

Acylation: Reaction with acylating agents such as acetic anhydride or trifluoroacetic anhydride to form esters.

Alkylation: Reaction with alkylating agents to form ethers.

While these are general strategies for phenols, specific studies detailing the application and optimization of these methods for this compound, including reaction kinetics, yield, and the influence of the ethoxy and difluoro groups on the derivatization process, are not available. Such research would be crucial to develop robust analytical methods for the quantification of this compound in various matrices.

Derivatization for Enhanced Molecular Complexity

The term "derivatization" in a synthetic context refers to the use of a molecule as a starting point to build more complex chemical structures. As a functionalized phenol, this compound theoretically serves as a versatile scaffold for introducing further molecular complexity. The phenolic hydroxyl group can be readily converted into other functional groups, and the aromatic ring can participate in various substitution and coupling reactions.

Potential synthetic transformations could include:

O-Arylation or O-Alkylation: To introduce diverse substituents on the oxygen atom.

Electrophilic Aromatic Substitution: The electron-donating ethoxy group and the electron-withdrawing fluorine atoms would direct incoming electrophiles to specific positions on the aromatic ring, although the precise regioselectivity would require experimental verification.

Cross-Coupling Reactions: Conversion of the phenol to a triflate or nonaflate would enable palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds.

Despite these possibilities, the scientific literature lacks specific examples of this compound being used as a building block to create more complex molecules. Research in this area would be valuable for the discovery of new pharmaceuticals, agrochemicals, or functional materials.

Advanced Spectroscopic Characterization and Elucidation of 4 Ethoxy 2,5 Difluorophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like 4-Ethoxy-2,5-difluorophenol, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, along with advanced techniques, is required for a complete structural assignment.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons in a molecule. The chemical shift (δ) indicates the electronic environment of a proton, the integration value reveals the relative number of protons for a given signal, and the splitting pattern (multiplicity) results from the influence of neighboring protons (spin-spin coupling), described by the coupling constant (J).

For this compound, the ¹H NMR spectrum is expected to show signals for the aromatic protons, the ethoxy group protons, and the hydroxyl proton. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. The ethoxy group will show a characteristic quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons. The hydroxyl (-OH) proton will typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~6.8 - 7.2 | m | - | Ar-H |

| ~5.5 - 6.5 | br s | - | -OH |

| 4.07 | q | 7.0 | -OCH₂CH₃ |

| 1.44 | t | 7.0 | -OCH₂CH₃ |

Note: Predicted data is based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

The analysis of the aromatic region would be complex due to ¹H-¹H and ¹H-¹⁹F couplings. The proton at position 3 will be split by the proton at position 6 and the fluorine at position 2. Similarly, the proton at position 6 will be split by the proton at position 3 and the fluorine at position 5.

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the number of different carbon environments. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms.

In the case of this compound, eight distinct signals are expected in the ¹³C NMR spectrum, corresponding to the eight carbon atoms in the molecule. The carbons attached to the electronegative oxygen and fluorine atoms will appear at lower field (higher ppm values). The presence of fluorine will also cause splitting of the carbon signals (C-F coupling), which can provide additional structural information.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 160 (d) | C-F |

| ~145 - 155 (d) | C-F |

| ~140 - 150 | C-O (Aromatic) |

| ~115 - 125 (d) | C-H (Aromatic) |

| ~100 - 110 (d) | C-H (Aromatic) |

| ~110 - 120 | C-O (Phenolic) |

| 64.8 | -OCH₂CH₃ |

| 14.0 | -OCH₂CH₃ |

Note: Predicted data is based on typical chemical shifts for similar structural motifs. 'd' indicates a doublet due to C-F coupling. Actual experimental values may vary.

¹⁹F NMR Spectroscopic Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for the analysis of organofluorine compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, leading to strong NMR signals. wikipedia.org The chemical shifts in ¹⁹F NMR have a much wider range than in ¹H NMR, which minimizes signal overlap and simplifies spectral analysis. wikipedia.orgicpms.cz

For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, one for each of the non-equivalent fluorine atoms at positions 2 and 5. These signals will be split by each other (³JFF coupling) and by the neighboring aromatic protons (JHF coupling), providing valuable connectivity information.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -120 to -140 | dd | ³JFF, JHF | F-2 |

| ~ -130 to -150 | dd | ³JFF, JHF | F-5 |

Note: Predicted data is based on typical chemical shifts for fluorinated phenols. 'dd' indicates a doublet of doublets. Actual experimental values may vary.

Advanced NMR Techniques

For a complete and unambiguous structural elucidation of this compound and its derivatives, advanced 2D NMR techniques are often employed. These experiments provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the aromatic protons and between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. It is invaluable for assigning carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. HMBC is crucial for identifying quaternary carbons and for piecing together the molecular framework by showing long-range connectivities. For instance, it would show correlations from the ethoxy protons to the aromatic C-4 carbon.

These advanced techniques, when used in combination, provide a comprehensive picture of the molecular structure, confirming the connectivity and assignments made from 1D NMR spectra. ipb.ptnumberanalytics.com

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, C-O, and C-F bonds. The positions of these bands can provide strong evidence for the presence of the phenolic, ethoxy, and difluorophenyl functionalities.

Table 4: Characteristic FT-IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200 - 3600 (broad) | O-H stretch | Phenolic -OH |

| 3000 - 3100 | C-H stretch | Aromatic C-H |

| 2850 - 2980 | C-H stretch | Aliphatic C-H (Ethoxy) |

| 1500 - 1600 | C=C stretch | Aromatic Ring |

| 1200 - 1300 | C-O stretch | Aryl ether |

| 1000 - 1100 | C-O stretch | Alkyl ether |

| 1100 - 1400 | C-F stretch | Aryl fluoride (B91410) |

The broad absorption band in the 3200-3600 cm⁻¹ region is a hallmark of the hydroxyl group's O-H stretching vibration, often broadened due to hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the ethoxy group will appear in their respective characteristic regions. The C=C stretching vibrations of the aromatic ring typically appear as a set of sharp bands in the 1500-1600 cm⁻¹ region. The C-O stretching vibrations for the aryl and alkyl ethers will be present in the fingerprint region. Importantly, the C-F stretching vibrations, expected in the 1100-1400 cm⁻¹ range, provide direct evidence for the fluorination of the phenol (B47542). ajchem-a.com

Raman Spectroscopy

Raman spectroscopy provides detailed information about the molecular vibrations of this compound, offering a vibrational fingerprint that is unique to its structure. The technique is particularly sensitive to the vibrations of the non-polar bonds and the aromatic ring structure. The Raman spectrum is typically divided into the high wavenumber region (above 2000 cm⁻¹), which includes C-H stretching vibrations, and the fingerprint region (below 2000 cm⁻¹), which contains a wealth of information from complex vibrations involving the carbon skeleton, C-F bonds, C-O bonds, and the ethoxy group. biorxiv.org

Key vibrational modes expected in the Raman spectrum of this compound include:

Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aliphatic C-H Stretching: Vibrations from the ethoxy group's methyl and methylene moieties appear in the 2850-3000 cm⁻¹ range.

Ring Vibrations: The C=C stretching vibrations of the benzene (B151609) ring are expected to produce strong bands in the 1400-1600 cm⁻¹ region.

C-F Stretching: The carbon-fluorine stretching vibrations are highly characteristic and typically appear in the 1100-1300 cm⁻¹ range.

C-O Stretching: The stretching vibrations of the phenolic C-O and the ether C-O-C bonds contribute to the spectrum in the 1200-1300 cm⁻¹ region.

In studies of structurally similar compounds, such as 4-ethoxy-2,3-difluoro benzamide, distinct FT-Raman peaks have been identified and assigned. researchgate.net For instance, the aromatic C-H stretching is observed around 3081 cm⁻¹, while the CH₂ symmetric stretching of the ethoxy group is found at 2935 cm⁻¹. researchgate.net The analysis of different isomers, like those of xylene or butanol, demonstrates that while some peaks may be shared, the fingerprint region often shows unique patterns in peak position and intensity that allow for unambiguous identification. mdpi.com

Table 1: Representative Raman Bands for Substituted Aromatic Compounds This table is illustrative, based on data from related compounds, to show expected vibrational regions.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| O-H Stretching | 3550 - 3650 | Phenolic hydroxyl group, often broad |

| C-H Stretching (Aromatic) | 3000 - 3100 | Benzene ring hydrogens |

| C-H Stretching (Aliphatic) | 2850 - 3000 | Ethoxy group (CH₃ and CH₂) |

| C=C Stretching (Aromatic) | 1400 - 1620 | Strong bands characteristic of the ring |

| C-O Stretching (Ether) | 1200 - 1300 | Asymmetric C-O-C stretch |

| C-F Stretching | 1100 - 1300 | Strong, characteristic absorption |

Theoretical Vibrational Analysis and Experimental Correlation

To precisely assign the vibrational modes observed in experimental Raman and Infrared (IR) spectra, theoretical calculations are employed. Density Functional Theory (DFT) is a powerful quantum chemical method used for this purpose, with the B3LYP functional being a widely used approach. researchgate.netdntb.gov.uadergipark.org.trnih.gov The process involves first optimizing the molecular geometry of this compound to find its most stable conformation (lowest energy state). Subsequently, vibrational frequency calculations are performed on this optimized structure.

These calculations produce a set of theoretical vibrational frequencies and their corresponding intensities. However, calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations and basis set limitations. To correct for this, a scaling factor is typically applied to the computed frequencies to improve the correlation with experimental data. nih.gov

Studies on closely related molecules, such as 4-ethoxy-2,3-difluoro benzamide, have demonstrated excellent correlation between scaled theoretical wavenumbers and experimental FT-IR and FT-Raman data. researchgate.netresearchgate.net For example, the theoretical vibrational analysis of 2-chloro-5-fluoro phenol allowed for a complete assignment of its 33 fundamental vibrational modes. nih.gov This combined experimental and theoretical approach allows for the unequivocal identification of specific vibrational modes, including complex interactions like C-C-C in-plane bending or C-H out-of-plane deformations, which would be difficult to assign from experimental data alone. mdpi.com

Table 2: Example of Theoretical Vibrational Data for a Substituted Fluorophenol Derivative This table is based on published data for 2-(((2,4-dichlorophenyl)imino)methyl)-3,4-difluorophenol and serves as an example of the output from a theoretical vibrational analysis. dergipark.org.tr

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(O-H) | 3141 | Phenolic Hydroxyl Stretch |

| ν(C-H) | 3083 | Aromatic Hydrogen Stretch |

| ν(C=N) | 1622 | Azomethine Stretch |

| ν(C=C) | 1583 | Aromatic Ring Stretch |

| δ(C-H) | 1464 | In-plane Hydrogen Bend |

| ν(C-F) | 1269 | Carbon-Fluorine Stretch |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. It ionizes chemical species and sorts the ions based on their mass-to-charge (m/z) ratio.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound. It measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of the molecule, distinguishing it from other compounds that may have the same nominal mass.

For this compound, the expected molecular formula is C₈H₈F₂O₂. The theoretical exact mass can be calculated based on the most abundant isotopes of each element. HRMS analysis would be expected to yield a measured mass that corresponds to this theoretical value, confirming the compound's elemental composition. In research involving related complex molecules, HRMS has been used to confirm proposed structures by matching the experimentally found mass to the calculated mass with high precision. biorxiv.org For example, in the analysis of a biphenyl (B1667301) derivative, the calculated mass [M+H]⁺ was 292.1099, and the found mass was 292.1107, providing strong evidence for the proposed formula. biorxiv.org

Table 3: HRMS Data for this compound This table presents the expected theoretical data for the target compound.

| Parameter | Value |

| Molecular Formula | C₈H₈F₂O₂ |

| Nominal Mass | 174 g/mol |

| Monoisotopic Mass | 174.0492 g/mol |

| Expected Ion (e.g., [M+H]⁺) | 175.0570 |

| Expected Ion (e.g., [M]⁺) | 174.0492 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify individual components within a mixture. In the context of analyzing this compound, GC separates the compound from solvents, impurities, or reaction byproducts based on its volatility and interaction with the GC column's stationary phase. manuallib.com The separated compound then enters the mass spectrometer, where it is ionized and fragmented, producing a characteristic mass spectrum that serves as a molecular fingerprint.

The analysis of phenols by GC-MS is a well-established method. epa.govnih.gov For fluorinated phenols, specific GC columns like DB-XLB or DB-5ms provide excellent separation. manuallib.com A critical aspect of analyzing isomers, such as different ethoxy-difluorophenol variants, is the retention time. Isomers often produce very similar mass spectra due to similar fragmentation patterns, making the unique retention time from the GC crucial for positive identification. manuallib.com The mass spectrum itself would show a molecular ion peak (M⁺) corresponding to the compound's molecular weight, along with a series of fragment ions resulting from the cleavage of bonds, such as the loss of an ethyl group or carbon monoxide.

Table 4: Typical GC-MS Parameters for Phenolic Compound Analysis This table provides an example of typical instrumental parameters used for the GC-MS analysis of phenols. manuallib.comeuropa.eu

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Initial 50°C, ramp to 300°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-400 m/z |

| Transfer Line Temp. | 280 °C |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower energy ground states to higher energy excited states. For aromatic compounds like this compound, the primary electronic transitions observed are π→π* and n→π. The π→π transitions, which involve electrons in the aromatic ring's pi system, are typically high in intensity. The n→π* transitions involve the non-bonding electrons on the oxygen atoms of the hydroxyl and ethoxy groups and are generally lower in intensity.

The resulting UV-Vis spectrum is a plot of absorbance versus wavelength, characterized by one or more absorption maxima (λmax). The positions and intensities of these maxima are influenced by the substituents on the benzene ring. In a study of a Schiff base derivative of 3,4-difluorophenol (B1294555) in ethanol (B145695), absorption maxima were observed at 266 nm and 353 nm. dergipark.org.tr The addition of the ethoxy group (an auxochrome) to the difluorophenol structure is expected to cause a bathochromic (red) shift of the λmax values compared to the unsubstituted difluorophenol. The analysis is typically performed by dissolving the compound in a transparent solvent, such as ethanol or methanol. dergipark.org.tr

Table 5: Expected UV-Vis Absorption Data for this compound in Ethanol This table is illustrative, with λmax values estimated based on data from related fluorinated and ethoxy-substituted phenols. dergipark.org.tr

| Transition Type | Expected λmax (nm) | Associated Functional Group |

| π→π | ~270 - 290 | Aromatic Ring System |

| n→π | ~295 - 320 | Phenolic and Ether Oxygen |

X-ray Diffraction Studies of Crystalline Derivatives

While this compound itself may be a liquid or low-melting solid, its structure in the solid state can be definitively determined by single-crystal X-ray diffraction of a suitable crystalline derivative. This technique provides the precise three-dimensional arrangement of atoms in a crystal lattice, yielding exact bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a stable, well-formed single crystal of a derivative (e.g., a benzoyl ester, a Schiff base, or a co-crystal) is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct an electron density map, from which the atomic positions are determined.

For example, the X-ray diffraction study of a related Schiff base, 2-(((2,4-dichlorophenyl)imino)methyl)-3,4-difluorophenol, revealed that it crystallizes in the monoclinic system with a P2₁/c space group. dntb.gov.uadergipark.org.tr Such a study on a derivative of this compound would confirm the substitution pattern on the benzene ring and reveal details about the conformation of the ethoxy group and the hydrogen bonding network involving the phenolic hydroxyl group. This information is crucial for understanding structure-property relationships.

Table 6: Example Crystallographic Data for a Crystalline Difluorophenol Derivative This table presents published data for 2-(((2,4-dichlorophenyl)imino)methyl)-3,4-difluorophenol as a representative example of what an X-ray diffraction study reveals. dergipark.org.tr

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.98 |

| b (Å) | 4.02 |

| c (Å) | 21.55 |

| β (°) | 108.35 |

| Volume (ų) | 1230.9 |

| Z (molecules/unit cell) | 4 |

Computational Chemistry and Theoretical Studies of 4 Ethoxy 2,5 Difluorophenol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of computational chemistry, employing the principles of quantum mechanics to model molecular systems. nrel.gov These calculations can determine the electronic structure and energy of a molecule, from which numerous other properties can be derived. nrel.gov For a molecule like 4-Ethoxy-2,5-difluorophenol, these methods can elucidate the influence of its substituent groups—the ethoxy group, the hydroxyl group, and the two fluorine atoms—on the phenolic ring structure and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms and molecules based on the electron density. nih.gov It offers a favorable balance between computational cost and accuracy, making it a workhorse for studying medium-sized organic molecules. nrel.govresearchgate.net DFT calculations are typically performed using a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)), which together provide a mathematical description of the molecule's electronic system. dergipark.org.tr

A fundamental step in computational analysis is geometry optimization. This process involves finding the arrangement of atoms in space that corresponds to the lowest energy, representing the molecule's most stable conformation. For this compound, DFT calculations would be used to determine the precise bond lengths, bond angles, and dihedral angles. The optimization would reveal how the electron-withdrawing fluorine atoms and the electron-donating ethoxy and hydroxyl groups influence the geometry of the benzene (B151609) ring.

The following table presents hypothetical, yet realistic, optimized geometric parameters for this compound, as would be expected from a DFT calculation at the B3LYP/6-311+G(d,p) level of theory.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: These are illustrative values and not from a specific published study.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-O (hydroxyl) | 1.365 |

| O-H (hydroxyl) | 0.968 | |

| C-F | 1.352 | |

| C-O (ethoxy) | 1.370 | |

| O-C (ethyl) | 1.445 | |

| C-C (aromatic) | 1.390 - 1.405 | |

| **Bond Angles (°) ** | C-O-H | 109.5 |

| C-C-F | 119.8 | |

| C-O-C (ether) | 118.5 |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. nih.govmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netedu.krd The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govedu.krd A smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and ethoxy groups. The LUMO is likely distributed over the aromatic ring, with contributions from the electronegative fluorine atoms.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: These are illustrative values and not from a specific published study.)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap (ΔE) | 5.15 |

DFT calculations are a valuable tool for predicting spectroscopic properties, such as vibrational (infrared and Raman) and electronic (UV-Vis) spectra. cnrs.frfrontiersin.org By calculating the harmonic vibrational frequencies, one can predict the positions of absorption bands in an IR spectrum. These theoretical frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. researchgate.net This analysis allows for the assignment of specific vibrational modes, such as stretching, bending, and twisting, to observed spectral peaks.

Table 3: Predicted Key Vibrational Frequencies for this compound (Note: These are illustrative, unscaled values and not from a specific published study.)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Phenolic Hydroxyl | 3650 |

| C-H Stretch | Aromatic | 3100 |

| C-H Stretch | Ethyl Group | 2980 |

| C-O Stretch | Ether & Phenol (B47542) | 1250 |

| C-F Stretch | Fluoroaromatic | 1180 |

Electronic Structure Analysis (HOMO-LUMO)

Ab Initio and Semi-Empirical Methods

Beyond DFT, other quantum chemical methods could be applied to study this compound. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are derived directly from theoretical principles without the use of experimental data for parameterization. dtic.mil They can offer higher accuracy for certain properties but are computationally more demanding than DFT.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them much faster. While less accurate than DFT or ab initio methods, they can be useful for studying very large molecules or for preliminary, high-throughput screening. A comparative study using these different levels of theory could provide a comprehensive picture of the molecule's properties and validate the results obtained from DFT.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. dtic.milchemrxiv.org It illustrates the electrostatic potential on the surface of the molecule, which is determined by the combined effects of its nuclei and electrons. chemrxiv.orgwolfram.com The MEP map is color-coded to indicate different regions of potential. nih.gov

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms. researchgate.net

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms, especially those bonded to electronegative atoms. researchgate.net

Green Regions: Represent neutral or near-zero potential.

For this compound, an MEP analysis would predict strong negative potential (red/yellow) around the oxygen atom of the hydroxyl group and, to a lesser extent, the oxygen of the ethoxy group and the two fluorine atoms, due to their high electronegativity and lone pairs. A significant positive potential (blue) would be expected on the hydrogen atom of the hydroxyl group, making it a likely site for hydrogen bonding. The hydrogen atoms of the aromatic ring and the ethyl group would show moderately positive potential. This map provides a clear guide to the molecule's intermolecular interaction sites. researchgate.net

Table 4: Predicted Molecular Electrostatic Potential (MEP) Analysis for this compound (Note: These are qualitative predictions based on chemical principles.)

| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |

| Phenolic Oxygen | Highly Negative (Red) | Site for Electrophilic Attack / H-bond Acceptor |

| Hydroxyl Hydrogen | Highly Positive (Blue) | Site for Nucleophilic Attack / H-bond Donor |

| Fluorine Atoms | Negative (Yellow/Orange) | Electrophilic Attack Site |

| Aromatic Ring (π-system) | Slightly Negative (Green/Yellow) | Interaction with Electrophiles |

| Ethyl Group Hydrogens | Slightly Positive (Light Blue/Green) | Weak Nucleophilic Interaction |

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and prevalence of different types of intermolecular contacts.

For a compound like this compound, a Hirshfeld surface analysis would typically involve:

Generation of the Hirshfeld Surface: This surface is generated by partitioning the crystal electron density into molecular fragments. The surface is defined where the contribution of a molecule's electron density to the total density is equal to the contribution from all other molecules in the crystal.

Mapping of d_norm: The surface is colored according to a normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. Red spots on the d_norm map indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer-range interactions.

2D Fingerprint Plots: These plots summarize the intermolecular interactions by plotting the distance from the surface to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). The distribution and shape of the points on this plot provide a quantitative summary of the different types of atomic contacts. For this compound, one would expect to see significant contributions from O···H, F···H, and H···H contacts.

A hypothetical Hirshfeld analysis would likely reveal the presence of O-H···O or O-H···F hydrogen bonds, as well as weaker C-H···F, C-H···O, and potentially F···F or π-π stacking interactions, which are crucial for the stability of the crystal structure. dntb.gov.uaamanote.comanalis.com.mymdpi.comresearchgate.net The ethoxy group and fluorine atoms would significantly influence the landscape of these interactions. dntb.gov.uamdpi.com

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of interest for applications in photonics and optoelectronics. jcsp.org.pk Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of molecules. The key parameters calculated include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β).

A theoretical investigation of the NLO properties of this compound would involve:

Geometry Optimization: The molecular geometry would be optimized using a suitable level of theory, such as DFT with a functional like B3LYP and an appropriate basis set.

Calculation of NLO Properties: Using the optimized geometry, the dipole moment, polarizability, and hyperpolarizability tensors would be calculated. The magnitude of the first hyperpolarizability (β_tot) is a critical indicator of a molecule's potential as an NLO material. jcsp.org.pkanalis.com.my

Analysis of Structure-Property Relationships: The presence of electron-donating groups (ethoxy, hydroxyl) and electron-withdrawing groups (fluoro) on the aromatic ring can enhance NLO properties by facilitating intramolecular charge transfer. jcsp.org.pkresearchgate.net The relative positions of these substituents are crucial. In this compound, the interplay between the π-system of the benzene ring and the substituents would be analyzed to understand its NLO response. researchgate.net

Table 1: Hypothetical NLO Properties of this compound This table is for illustrative purposes only, as no published data exists.

| Property | Symbol | Hypothetical Value Unit |

|---|---|---|

| Dipole Moment | μ | Debye |

| Mean Polarizability | α | a.u. |

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR models are mathematical relationships that correlate the structural or physicochemical properties of a set of compounds with a specific property of interest. These models are widely used for the prediction of various chemical and biological properties. mrupp.info

The acidity of a phenol, represented by its pKa value, is strongly influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups generally increase acidity (lower pKa) by stabilizing the phenoxide anion, while electron-donating groups decrease acidity (higher pKa). chemrxiv.org

A QSPR study to predict the pKa of this compound would typically follow these steps:

Descriptor Calculation: A range of quantum chemical descriptors would be calculated for a series of substituted phenols, including this compound. These can include atomic charges, electrostatic potentials, and energies of frontier molecular orbitals (HOMO and LUMO). acs.org

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the calculated descriptors with experimentally known pKa values for the training set of phenols. mrupp.info

Prediction and Analysis: The developed model could then be used to predict the pKa of this compound. The model would also provide insights into the electronic influence of the ethoxy and difluoro substituents. The two fluorine atoms are strong electron-withdrawing groups and would be expected to significantly increase the acidity of the phenol compared to the parent phenol molecule. chemrxiv.orgnih.gov The electron-donating ethoxy group would have an opposing, though likely weaker, effect. The precise pKa would depend on the balance of these inductive and resonance effects.

Table 2: Predicted vs. Experimental pKa for a Series of Phenols (Illustrative) This table illustrates the type of data used in a QSPR study. Specific data for this compound is unavailable.

| Compound | Experimental pKa | Predicted pKa |

|---|---|---|

| Phenol | 9.95 | 9.90 |

| 4-Fluorophenol | 9.28 | 9.35 |

| 2,5-Difluorophenol (B1295083) | Not Available | Predicted Value |

| 4-Ethoxyphenol | 10.20 | 10.15 |

| This compound | Not Available | Predicted Value |

Applications of 4 Ethoxy 2,5 Difluorophenol in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of fluorine and ethoxy groups on the phenol (B47542) ring makes 4-Ethoxy-2,5-difluorophenol a valuable precursor for building sophisticated molecular architectures. The fluorine atoms can enhance metabolic stability and binding affinity, while the ethoxy group modulates solubility and electronic characteristics. The phenolic hydroxyl group provides a reactive handle for introducing the entire scaffold into a larger molecule.

Synthesis of Fluorinated Aromatic Compounds

A primary application of substituted phenols like this compound is in the synthesis of complex biaryl ethers through nucleophilic aromatic substitution (SNAr). Although direct examples involving this compound are proprietary or less documented in public literature, the reactivity is well-demonstrated with structurally similar compounds like 2,4-difluorophenol. For instance, in the synthesis of potent inhibitors for the Bromodomain and Extra-Terminal Domain (BET) family of proteins, a critical step involves coupling a difluorophenol with an activated aromatic ring. acs.org This reaction forges a stable diaryl ether linkage, embedding the difluorophenoxy moiety into a larger, biologically active scaffold. acs.org

This established synthetic strategy highlights the role of this compound as an intermediate. It is designed to participate in similar coupling reactions, where its specific substitution pattern is desired to optimize the properties of the final compound, such as in the development of novel therapeutics. nih.govstrath.ac.uk

Table 1: Representative SNAr Reaction for Incorporating a Difluorophenoxy Moiety

| Reactant 1 | Reactant 2 | Conditions | Product Type | Application Context |

|---|---|---|---|---|

| Activated Nitro-Aromatic (e.g., 1-fluoro-4-nitrobenzene (B44160) derivative) | Difluorophenol (e.g., 2,4-difluorophenol) | Base (e.g., Cs2CO3), Solvent (e.g., DMSO), Heat | Diaryl Ether | Synthesis of BET Bromodomain Inhibitors acs.org |

Precursor for Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds—cyclic structures containing atoms of at least two different elements—is fundamental to drug discovery and agrochemistry. Difluorophenols are valuable starting materials for creating complex heterocyclic systems. A notable example is the synthesis of a novel library of fully substituted 3-hydroxypyrazoles with herbicidal activity, which begins with 2,4-difluorophenol. researchgate.net In this multi-step synthesis, the difluorophenoxy group is installed early and carried through several transformations to yield the final, complex pyrazole (B372694) product. researchgate.netmdpi.comclockss.org

Similarly, this compound is an ideal precursor for analogous synthetic routes. Its structure is intended for incorporation into a wide range of heterocyclic scaffolds, such as pyrazoles, oxazoles, and thiazoles, where the specific fluorine and ethoxy substitution is required to achieve a desired biological effect. nih.govalfa-chemical.com

Construction of Novel Organic Scaffolds

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule upon which various functional groups are built to create a library of related compounds. lifechemicals.com The development of novel scaffolds is crucial for exploring new chemical space and identifying drugs with new mechanisms of action.

This compound is classified as a "building block" for this purpose. bldpharm.comsynquestlabs.com Its distinct structure allows for the creation of new molecular frameworks that are not easily accessible from more common starting materials. Chemists utilize such building blocks to generate libraries of compounds for high-throughput screening, aiming to discover molecules with optimal potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. lifechemicals.com The synthesis of targeted BET inhibitors and novel herbicides from related difluorophenols exemplifies this approach, where the core scaffold is designed to interact specifically with a biological target. strath.ac.ukmdpi.com

Strategies for Medicinal Chemistry Building Blocks

The true value of a building block like this compound lies in its strategic deployment within a medicinal chemistry program. The goal is not just to synthesize a single molecule, but to enable the rapid creation and evaluation of many related derivatives to understand how structural changes affect biological activity.

Design and Synthesis of Derivatives for Biological Evaluation

The process of drug discovery often involves creating a series of compounds based on an initial "hit" to establish a Structure-Activity Relationship (SAR). This involves systematically modifying the structure of the hit compound and assessing how each change impacts its biological activity. nih.gov

This compound is an ideal starting point for such explorations. For example, a research program might use it to synthesize a series of ethers or esters by reacting the phenolic hydroxyl group. These new derivatives would then be tested in biological assays. nih.govmdpi.com This systematic approach was used in the development of antifungal agents and BET inhibitors, where libraries of related compounds were synthesized to identify candidates with the best combination of high potency and metabolic stability. nih.govnih.gov

Molecular Docking and Ligand Binding Studies

Molecular docking is a computational technique used to predict how a molecule (a ligand) binds to the active site of a target protein. nih.govmdpi.com This in silico method allows chemists to prioritize which derivatives to synthesize, saving time and resources. researchgate.netjapsonline.com

While specific docking studies for this compound are not publicly available, the methodology is widely applied to its structural analogs. For instance, in the design of anti-inflammatory drugs, docking studies are used to understand how a ligand interacts with the active sites of COX-1 and COX-2 enzymes. mdpi.comjapsonline.com Researchers analyze key interactions like hydrogen bonds and hydrophobic contacts. mdpi.comresearchgate.net The fluorine atoms of a derivative of this compound would be expected to form favorable interactions with certain protein residues, while the ethoxy group could occupy a hydrophobic pocket. These computational predictions help rationalize observed biological activities and guide the design of next-generation compounds with improved binding affinity and selectivity. nih.govnih.gov

Table 2: Key Parameters in a Typical Molecular Docking Study

| Parameter | Description | Example from Analog Studies |

|---|---|---|

| Protein Target | The specific enzyme or receptor implicated in a disease. | Cyclooxygenase-2 (COX-2) for inflammation; BET Bromodomains for oncology. mdpi.comnih.gov |

| Binding Site | A specific pocket or groove on the protein where the ligand binds. | The hydrophobic channel and selectivity pocket within the active site. mdpi.com |

| Key Interactions | The specific molecular forces that hold the ligand in place. | Hydrogen bonds with key amino acid residues (e.g., Arginine, Tyrosine); hydrophobic interactions. japsonline.com |

| Docking Score | A calculated value representing the predicted binding affinity. Lower scores often indicate stronger binding. | Used to rank and prioritize a list of potential compounds for synthesis and in vitro testing. mdpi.com |

| Validation | Correlation of docking scores with experimentally determined biological activity (e.g., IC50 values). | High correlation suggests the computational model is predictive and useful for further design. mdpi.com |

Material Science Applications

The synthesis of advanced liquid crystal materials often involves the use of fluorinated aromatic compounds to tailor specific physical properties such as dielectric anisotropy, birefringence, and viscosity. These properties are crucial for the performance of liquid crystal displays (LCDs) and other electro-optical devices. The molecular structure of the constituent molecules, including the position of substituents on the aromatic core, plays a pivotal role in determining the mesomorphic behavior and performance characteristics of the final liquid crystal material.

Detailed research findings on the specific application of This compound as a direct precursor or intermediate in the synthesis of advanced liquid crystal materials are not extensively documented in publicly available scientific literature and patent databases. While its isomeric counterpart, 4-ethoxy-2,3-difluorophenol (B141254), is noted as an intermediate for liquid crystal materials, the specific role and impact of the 2,5-difluoro substitution pattern of the requested compound in forming mesophases are not well-established.